3-(p-Tolyl)propionic acid

Catalog No.
S662229
CAS No.
1505-50-6
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Tolyl)propionic acid

CAS Number

1505-50-6

Product Name

3-(p-Tolyl)propionic acid

IUPAC Name

3-(4-methylphenyl)propanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

LDYGRLNSOKABMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)O

Synthesis and Characterization:

-(p-Tolyl)propionic acid, also known as p-methylbenzenepropanoic acid, is an organic molecule with the chemical formula C₁₀H₁₂O₂. Its synthesis can be achieved through various methods, including the alkylation of p-toluic acid with propionic acid or the oxidation of p-methylstyrene using potassium permanganate.

Potential Applications:

While research on the specific applications of 3-(p-Tolyl)propionic acid is limited, its chemical structure suggests potential uses in various scientific fields:

  • Organic synthesis: The presence of a carboxylic acid group makes 3-(p-Tolyl)propionic acid a potential intermediate in the synthesis of more complex organic molecules. Its reactive group can participate in various condensation reactions to form esters, amides, or other functionalized derivatives.
  • Medicinal chemistry: The aromatic ring and carboxylic acid functionalities present in 3-(p-Tolyl)propionic acid share similarities with certain pharmacologically active molecules. However, further research is needed to explore its potential therapeutic properties or use as a building block for drug design [].
  • Material science: The amphiphilic nature of 3-(p-Tolyl)propionic acid, with its hydrophobic aromatic group and hydrophilic carboxylic acid group, could be interesting for the development of self-assembling materials or nanostructures. However, this application requires further investigation.

3-(p-Tolyl)propionic acid, also known as 3-(4-methylphenyl)propanoic acid, is an organic compound belonging to the class of phenylpropanoic acids. Its chemical formula is C10H12O2C_{10}H_{12}O_{2}, and it has a molecular weight of approximately 164.2 g/mol. This compound features a benzene ring with a methyl group (p-tolyl) attached to the propionic acid structure, making it a derivative of propionic acid with unique properties due to its aromatic substituent. The compound is typically found in a solid state and exhibits moderate solubility in water, with a reported solubility of 0.493 mg/mL .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing various derivatives.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of aliphatic compounds.
  • Reduction: The carboxylic group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis.

Several synthesis methods exist for producing 3-(p-Tolyl)propionic acid:

  • Alkylation of Propionic Acid: Starting from propionic acid, alkylation with p-tolyl lithium or p-tolyl bromide can yield the desired product.
  • Friedel-Crafts Acylation: This method involves acylating p-toluene using propionyl chloride in the presence of a Lewis acid catalyst.
  • Decarboxylation of Related Compounds: Certain precursors can be decarboxylated to obtain 3-(p-Tolyl)propionic acid.

These methods allow for the efficient production of this compound in laboratory settings.

3-(p-Tolyl)propionic acid has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor in synthesizing various pharmaceutical compounds.
  • Chemical Research: Used in studies involving carboxylic acids and their derivatives.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its structural properties.

Its versatility makes it valuable across multiple fields.

Several compounds share structural similarities with 3-(p-Tolyl)propionic acid, including:

Compound NameChemical FormulaUnique Features
IbuprofenC13H18O2Well-known anti-inflammatory drug
NaproxenC14H14O3Another anti-inflammatory agent
4-Methylphenylacetic AcidC10H12O2Similar structure but different functional groups

Uniqueness

3-(p-Tolyl)propionic acid is unique due to its specific arrangement of the p-tolyl group relative to the propionic acid moiety, which may influence its reactivity and potential biological activity compared to other compounds listed above. Its distinct structural features may lead to unique interactions within biological systems or novel synthetic pathways.

Early Synthesis and Characterization

First reported in the mid-20th century, 3-(p-Tolyl)propionic acid emerged as a structural analog of hydrocinnamic acid, distinguished by a para-methylphenyl group at the β-position. Early synthesis routes involved Friedel-Crafts alkylation of toluene with acrylic acid derivatives, yielding the compound in modest yields. By the 1970s, optimized protocols using palladium-catalyzed coupling reactions improved accessibility, enabling its use in pharmaceutical intermediates.

Evolution of Analytical Techniques

Initial characterization relied on melting point analysis (115–118°C) and elemental composition verification. Advances in spectroscopic methods, including NMR (¹H and ¹³C) and IR, later confirmed its structure (Fig. 1):
Structural Formula:
$$ \text{HOOC-CH}2\text{-CH}2\text{-C}6\text{H}4\text{-CH}_3 $$
SMILES: CC1=CC=C(CCC(=O)O)C=C1

Classical Organic Synthesis Approaches

Classical methods for synthesizing 3-(p-tolyl)propionic acid often involve carboxylation or Friedel-Crafts alkylation of toluene derivatives. A notable approach utilizes 2-(p-tolyl)propionic acid as a precursor, which undergoes thionyl chloride-mediated conversion to its acid chloride intermediate. For instance, refluxing 2-(p-tolyl)propionic acid with thionyl chloride (2.0 equivalents) at elevated temperatures yields the corresponding acid chloride, which is subsequently reacted with nucleophiles like 4-(methylamino)pyridine in dichloromethane under triethylamine catalysis [3]. This two-step process achieves an 88% yield, highlighting the efficiency of traditional acid chloride chemistry in constructing the target molecule [3].

Another classical route involves the hydrolysis of nitriles or esters derived from p-tolyl precursors. For example, the base-catalyzed hydrolysis of 3-(p-tolyl)propionitrile in aqueous sodium hydroxide produces the carboxylic acid via intermediate amide formation. These methods, while reliable, often require stoichiometric reagents and generate halogenated byproducts, necessitating purification steps [3].

Catalytic Hydrogenation and Functional Group Transformations

Catalytic hydrogenation offers a stereoselective pathway to 3-(p-tolyl)propionic acid. Iridium-based catalysts, such as those modified with chiral phosphine ligands, enable asymmetric hydrogenation of α,β-unsaturated precursors. In one protocol, (E)-α-methylcinnamic acid derivatives are hydrogenated under $$ \text{H}_2 $$ pressure (50–100 bar) in toluene, yielding the saturated carboxylic acid with high enantiomeric excess (up to 97% ee) [5]. This method is particularly valuable for accessing optically active forms of the compound, which are relevant to pharmaceutical applications [5].

Functional group interconversions also play a role. The reduction of ketone intermediates, such as 3-(p-tolyl)propan-2-one, using sodium borohydride in tetrahydrofuran (THF), produces the corresponding alcohol, which is oxidized to the carboxylic acid using Jones reagent. This sequence ensures controlled introduction of the carboxylic acid group while preserving the aromatic methyl substituent [6].

Enzymatic and Biocatalytic Synthesis Strategies

While enzymatic synthesis of 3-(p-tolyl)propionic acid remains underexplored, biocatalytic routes using lipases or ketoreductases show promise. For instance, lipase-catalyzed ester hydrolysis of 3-(p-tolyl)propionate esters in aqueous buffer systems could provide a mild, selective alternative to traditional hydrolysis. Similarly, engineered ketoreductases might enable asymmetric reduction of prochiral ketones to yield chiral intermediates for subsequent oxidation [4]. However, current literature lacks direct examples, indicating a gap for future research.

Green Chemistry Innovations in Production

Recent advances emphasize solvent-free reactions and atom-efficient protocols. The Baylis-Hillman reaction, employed for related cinnamic acid derivatives, demonstrates potential for synthesizing α-substituted acrylates, which could be hydrogenated to 3-(p-tolyl)propionic acid [6]. Additionally, mechanochemical methods—using ball milling to facilitate solid-state reactions between p-tolylacetic acid and formaldehyde—avoid volatile solvents and reduce waste.

Catalyst recycling is another green strategy. Copper chloride ($$ \text{CuCl}_2 $$) and sodium tert-butoxide ($$ \text{NaOtBu} $$), used in toluene-mediated coupling reactions, can be recovered and reused for multiple cycles without significant activity loss, enhancing sustainability [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

UNII

BG327JNM0V

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1505-50-6

Wikipedia

3-(P-Tolyl)Propionic Acid

Dates

Modify: 2023-08-15

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